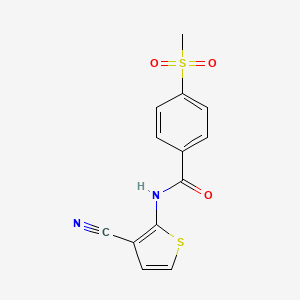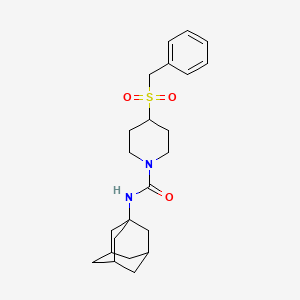
4-(2-Fluorobenzyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorobenzyl)thiomorpholine, also known as FBTM, is a chemical compound that has gained popularity in the scientific research community due to its unique properties. FBTM is a thiomorpholine derivative that contains a fluorobenzyl group. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
4-(2-Fluorobenzyl)thiomorpholine is known to interact with various receptors in the body, including the sigma-1 receptor and the dopamine transporter. The exact mechanism of action of 4-(2-Fluorobenzyl)thiomorpholine is still being studied, but it is believed to modulate the activity of these receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
4-(2-Fluorobenzyl)thiomorpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(2-Fluorobenzyl)thiomorpholine can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 4-(2-Fluorobenzyl)thiomorpholine can reduce anxiety-like behavior in rodents and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Fluorobenzyl)thiomorpholine in lab experiments is its unique chemical structure, which allows for the design and synthesis of novel compounds with improved pharmacological properties. However, one limitation of using 4-(2-Fluorobenzyl)thiomorpholine is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 4-(2-Fluorobenzyl)thiomorpholine. One area of interest is the development of 4-(2-Fluorobenzyl)thiomorpholine-based compounds for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 4-(2-Fluorobenzyl)thiomorpholine's potential as a tool for the study of the sigma-1 receptor and its role in cellular signaling pathways. Additionally, the development of 4-(2-Fluorobenzyl)thiomorpholine-based compounds for the treatment of cancer is an area of active research.
Métodos De Síntesis
4-(2-Fluorobenzyl)thiomorpholine can be synthesized using a two-step process. The first step involves the reaction of 2-fluorobenzyl chloride with thiomorpholine in the presence of a base, such as potassium carbonate. The second step involves the purification of the resulting product using column chromatography.
Aplicaciones Científicas De Investigación
4-(2-Fluorobenzyl)thiomorpholine has been studied for its potential applications in various scientific fields. In medicinal chemistry, 4-(2-Fluorobenzyl)thiomorpholine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, 4-(2-Fluorobenzyl)thiomorpholine has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In neuroscience, 4-(2-Fluorobenzyl)thiomorpholine has been used as a tool to study the role of certain receptors in the brain.
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOCKBYLLQKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorobenzyl)thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)
![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)


![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)